molecular formula C10H21NS B13010570 N-Isopentyltetrahydro-2H-thiopyran-4-amine

N-Isopentyltetrahydro-2H-thiopyran-4-amine

Cat. No.: B13010570
M. Wt: 187.35 g/mol
InChI Key: FZFBVCPTOGEUAH-UHFFFAOYSA-N
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Description

N-Isopentyltetrahydro-2H-thiopyran-4-amine (CAS 1135282-78-8) is a thiopyran-derived amine characterized by a six-membered sulfur-containing ring (tetrahydro-2H-thiopyran) substituted with an isopentyl (3-methylbutyl) group at the 4-position. Its molecular formula is C₁₀H₂₁NS, with a molar mass of 187.34 g/mol. The compound is listed at 95% purity in commercial catalogs, suggesting its use in research or pharmaceutical intermediate synthesis .

The isopentyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller alkyl or aromatic substituents.

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

N-(3-methylbutyl)thian-4-amine

InChI

InChI=1S/C10H21NS/c1-9(2)3-6-11-10-4-7-12-8-5-10/h9-11H,3-8H2,1-2H3

InChI Key

FZFBVCPTOGEUAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CCSCC1

Origin of Product

United States

Preparation Methods

The synthesis of N-Isopentyltetrahydro-2H-thiopyran-4-amine involves several steps. One common method includes the reaction of tetrahydro-2H-thiopyran-4-one with isopentylamine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to scale up the production while maintaining consistency and efficiency .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Isopentyltetrahydro-2H-thiopyran-4-amine with key analogs:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Heteroatom Substituent pKa (Predicted) Key Notes
This compound 1135282-78-8 C₁₀H₂₁NS 187.34 S Isopentyl (3-methylbutyl) N/A High lipophilicity; potential for CNS penetration due to sulfur and alkyl chain .
N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride 220640-14-2 C₆H₁₃NS 131.24 S Methyl 9.94 Smaller substituent; higher solubility in polar solvents .
N-Methyltetrahydro-2H-pyran-4-amine 220641-87-2 C₆H₁₃NO 115.17 O Methyl N/A Oxygenated pyran core reduces lipophilicity; common scaffold in drug discovery .
N-Cyclopropyltetrahydro-2H-pyran-4-amine 211814-16-3 C₈H₁₅NO 141.21 O Cyclopropyl N/A Rigid cyclopropyl group may restrict conformational flexibility .
N-(Thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine HCl 1158763-34-8 C₁₀H₁₆ClNOS 233.76 O Thiophen-2-ylmethyl N/A Aromatic thiophene enhances π-π stacking potential; polarizable for target binding .
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine 1017451-67-0 C₁₁H₁₄ClNO 211.69 O 3-Chlorophenyl N/A Chlorophenyl group introduces electronegativity and potential halogen bonding .

Key Observations

Heteroatom Impact :

  • Sulfur (Thiopyran) : Enhances lipophilicity and metabolic stability compared to oxygenated pyran analogs. Sulfur’s polarizability may also facilitate interactions with hydrophobic enzyme pockets .
  • Oxygen (Pyran) : Increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration .

Substituent Effects: Isopentyl: The branched alkyl chain in the target compound contributes to steric hindrance and lipophilicity, favoring membrane permeability and CNS activity. Aromatic Groups (Thiophen-2-ylmethyl, 3-Chlorophenyl): Introduce π-π stacking and halogen bonding capabilities, making these analogs suitable for targeting aromatic or charged binding sites .

Synthetic Relevance :

  • Patent examples (e.g., Examples 13–14 in ) highlight reductive amination and hydrogenation as common methods for synthesizing tetrahydro-pyran/thiopyran-4-amine derivatives. The target compound likely follows similar pathways, given structural parallels .
  • Functionalization at the 4-position (e.g., isopentyl, thiophenmethyl) is critical for modulating bioactivity, as seen in related compounds targeting neurological or metabolic pathways .

Research and Application Insights

  • Pharmaceutical Potential: The thiopyran scaffold is understudied compared to pyran derivatives but offers unique advantages in drug design, such as enhanced metabolic stability.

Biological Activity

N-Isopentyltetrahydro-2H-thiopyran-4-amine, a sulfur-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article provides a detailed examination of its pharmacological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of thiopyran compounds, which are recognized for their significant biological activities. The molecular formula is C9H17NC_9H_{17}N with a molecular weight of approximately 139.24 g/mol. Its structure features a tetrahydrothiopyran ring, contributing to its unique chemical reactivity and biological interactions.

1. Antimicrobial Properties

Thiopyran derivatives have been shown to exhibit antibacterial activity against various pathogens. Research indicates that compounds similar to this compound demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds has been reported as low as 4 μg/mL, indicating potent antibacterial properties.

2. Anti-inflammatory Effects

Studies suggest that thiopyran compounds possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This activity is particularly relevant in the context of chronic inflammatory diseases and could lead to therapeutic applications in conditions such as arthritis and asthma .

3. Analgesic Activity

The analgesic potential of this compound has also been explored. Compounds in this class have been reported to modulate pain pathways, providing relief in experimental pain models. This suggests a possible role in the development of new analgesic medications .

Case Studies

Several studies have investigated the biological activity of thiopyran derivatives:

  • Study on Antibacterial Activity : A study conducted by researchers synthesized various thiopyran derivatives and tested their antibacterial efficacy against clinical strains of bacteria. The results indicated significant activity with several compounds achieving MIC values comparable to standard antibiotics .
  • Inflammation Model : In vivo studies using animal models demonstrated that certain thiopyran derivatives significantly reduced inflammation markers compared to control groups, suggesting their potential as anti-inflammatory agents .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. These methods often utilize catalytic hydrogenation and nucleophilic substitution techniques to form the thiopyran ring structure effectively.

Research Findings Summary Table

Biological Activity Mechanism Study Reference
AntibacterialInhibition of bacterial cell wall synthesis
Anti-inflammatoryModulation of cytokine production
AnalgesicPain pathway modulation

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